molecular formula C31H24ClF6N3O2 B1679022 NKP608 CAS No. 177707-12-9

NKP608

Cat. No.: B1679022
CAS No.: 177707-12-9
M. Wt: 619.9924
InChI Key: NXLUTEDAEFXMQR-BJKOFHAPSA-N
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Description

NKP608 is a synthetic organic compound that belongs to the class of quinoline carboxamides This compound is characterized by its complex structure, which includes a quinoline ring, a piperidine ring, and multiple substituents such as trifluoromethyl and chlorobenzyl groups

Mechanism of Action

Target of Action

NKP608, also known as NKP-608, AV-608, or nk 608, is a non-peptidic derivative of 4-aminopiperidine . It acts as a selective, specific, and potent antagonist at the neurokinin-1 (NK-1) receptor . The NK-1 receptor has played a vital role in the development of tumors .

Mode of Action

This compound exhibits its action by binding to the NK-1 receptor. The binding of this compound to the NK-1 receptor was characterized by an IC50 of 2.6+/-0.4 nM . This interaction results in the antagonism of the NK-1 receptor, thereby inhibiting the actions of its natural ligand, substance P .

Biochemical Pathways

This compound affects the Wnt/β-catenin signaling pathway . It reduces the expressions of Wnt-3a, β-catenin, Cyclin D1, and VEGF while inducing the expression of E-Cadherin . This suppression of the Wnt/β-catenin signaling pathway leads to the inhibition of cell proliferation, migration, and invasion .

Pharmacokinetics

It is known that this compound exhibits a potent nk-1 antagonistic activity following oral administration , suggesting that it has good oral bioavailability.

Result of Action

This compound has been found to inhibit the proliferation, migration, and invasion of HCT116 cells, a type of colorectal cancer cell . It induces apoptosis of these cells, as evidenced by the downregulation of Bcl-2 and the upregulation of Bax and Active-Caspase-3 . In addition, this compound has been shown to produce anxiolytic-like effects in rodents tested in different anxiety models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the anxiolytic-like effects of this compound were found to be strain-, sex-, and test-dependent . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NKP608 typically involves multiple steps, including the formation of the quinoline ring, the piperidine ring, and the subsequent coupling of these rings with the appropriate substituents.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the quinoline and piperidine rings with the 3,5-bis(trifluoromethyl)benzoyl and 4-chlorobenzyl groups under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

NKP608 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline ring structure, such as chloroquine and quinine.

    Piperidine Derivatives: Compounds with a piperidine ring structure, such as piperidine itself and its various substituted derivatives.

    Benzoyl Derivatives: Compounds with a benzoyl group, such as benzoyl peroxide and benzoyl chloride.

Uniqueness

NKP608 is unique due to its combination of multiple functional groups and rings, which may confer specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLUTEDAEFXMQR-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432754
Record name NKP608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177707-12-9
Record name AV-608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NKP608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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